![molecular formula C11H18N2O3S2 B5530036 N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5530036.png)

N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

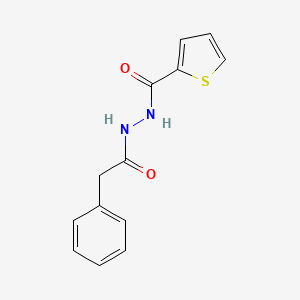

N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide belongs to a class of compounds that can exhibit a range of chemical and physical properties due to the presence of tert-butyl, sulfonyl, and thiophene functional groups. These compounds are of interest in materials science and organic chemistry due to their potential utility in various applications including polymer synthesis and possibly as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions and condensation processes. For instance, Hsiao et al. (2000) detailed the synthesis of polyamides with tert-butyl groups using aromatic nucleophilic substitution reactions (Hsiao, Yang, & Chen, 2000). Such methodologies could be adapted for the synthesis of N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide, indicating a multi-step synthetic route involving key functional group transformations.

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl, sulfonyl, and thiophene groups is influenced by their steric and electronic properties. The bulky tert-butyl group can impact the molecule's overall shape and reactivity, while the sulfonyl and thiophene functionalities contribute to the compound's electronic characteristics. Computational studies, such as those conducted by Pedregosa et al. (1996), provide insights into bond lengths and angles, highlighting interactions such as those between sulfonyl groups and adjacent aromatic rings (Pedregosa, Borrás, Fustero, García‐Granda, & Díaz, 1996).

Chemical Reactions and Properties

The chemical reactivity of N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide can be inferred from related research. For example, the presence of the tert-butylsulfonyl group can facilitate nucleophilic substitution reactions, as demonstrated by Stoyanovich and Fedorov (1967) in their study on the reactivity of tert-butylsulfonyl compounds (Stoyanovich & Fedorov, 1967).

Physical Properties Analysis

The physical properties such as solubility, melting point, and glass transition temperature of compounds with similar functional groups have been studied. Polyamides with tert-butyl groups, for instance, exhibit noncrystalline structures, high thermal stability, and solubility in a variety of polar solvents (Liaw & Liaw, 1998).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity towards different reagents and conditions, can be deduced from studies on similar molecules. Gontcharov, Liu, and Sharpless (1999) explored the utility of tert-butylsulfonamide as a nitrogen source for catalytic reactions, suggesting that the tert-butylsulfonyl group in related compounds could be involved in similar transformations (Gontcharov, Liu, & Sharpless, 1999).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-tert-butyl-4-(dimethylsulfamoyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S2/c1-11(2,3)12-10(14)9-6-8(7-17-9)18(15,16)13(4)5/h6-7H,1-5H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLXKBYZNZHNNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-4-(dimethylsulfamoyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[2-(2-phenoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5529960.png)

![2-(1-adamantylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5529967.png)

![3-{1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5529980.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5529986.png)

![3-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5529992.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5530000.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5530009.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(2-methylphenyl)urea](/img/structure/B5530010.png)

![10-(3-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5530015.png)

![({4-[(sec-butylamino)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5530018.png)

![4-(3-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5530025.png)

![(1R*,5R*)-N,N-dimethyl-6-{[2-(propylamino)pyrimidin-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5530044.png)

![3-{[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]carbonyl}-1-methyl-2(1H)-quinolinone](/img/structure/B5530054.png)